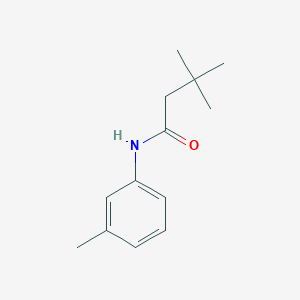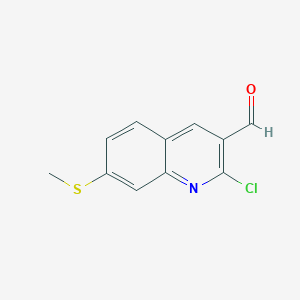
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the second position, a methylsulfanyl group at the seventh position, and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde typically involves the following steps:
-
Formation of the Quinoline Ring: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Chloro Group: : The chloro group can be introduced through chlorination reactions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
-
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts .
-
Formylation: : The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or formylating agents like formic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted quinoline derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-Chloro-7-methylsulfanyl-quinoline-3-carboxylic acid
Reduction: 2-Chloro-7-methylsulfanyl-quinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde has several scientific research applications:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents .
-
Biological Studies: : It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets .
-
Chemical Synthesis: : It is employed as a building block in the synthesis of complex heterocyclic compounds and natural product analogs .
-
Material Science: : It is used in the development of novel materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloro and methylsulfanyl groups enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methylsulfanyl group, which may result in different biological activities and reactivity.
7-Methylsulfanyl-quinoline-3-carbaldehyde: Lacks the chloro group, which may affect its binding affinity and specificity towards biological targets.
2-Chloro-7-methylquinoline-3-carbaldehyde: Lacks the sulfanyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research applications .
Properties
IUPAC Name |
2-chloro-7-methylsulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPVKLQVQZMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
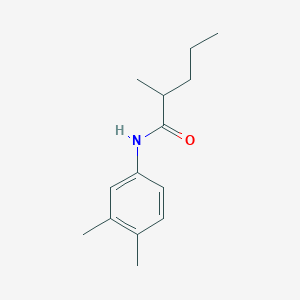
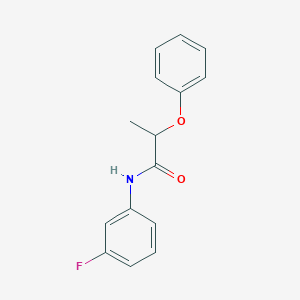

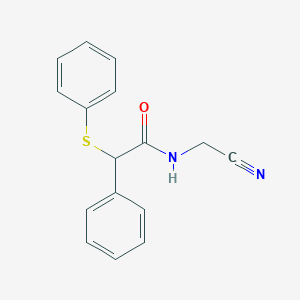
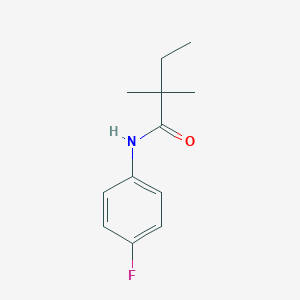
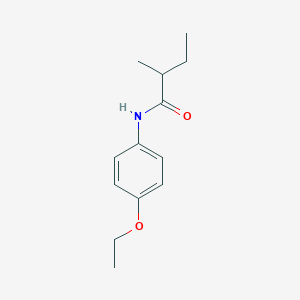
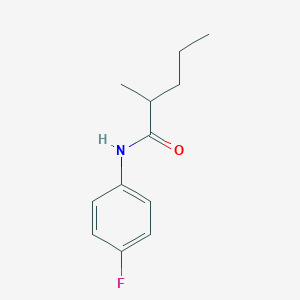



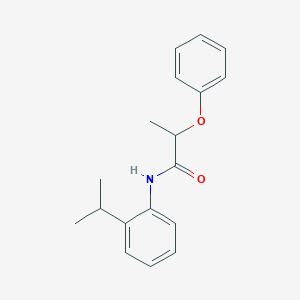
![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)
![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
